Methyl 4-amino-3-(morpholin-4-yl)benzoate
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Overview
Description
Methyl 4-amino-3-(morpholin-4-yl)benzoate is a chemical compound that features a benzoate ester linked to a morpholine ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-(morpholin-4-yl)benzoate typically involves the reaction of 4-amino-3-(morpholin-4-yl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. Another method involves the use of methyl chloroformate as a reagent to esterify the benzoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters depending on the reagents used.
Scientific Research Applications
Methyl 4-amino-3-(morpholin-4-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(morpholin-4-yl)benzoate: Lacks the amino group, which may affect its reactivity and biological activity.
4-Amino-3-(morpholin-4-yl)benzoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity properties.
Uniqueness
Methyl 4-amino-3-(morpholin-4-yl)benzoate is unique due to the presence of both an amino group and a morpholine ring, which confer distinct chemical and biological properties.
Biological Activity
Methyl 4-amino-3-(morpholin-4-yl)benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H14N2O3
- Molecular Weight : 234.25 g/mol
- Chemical Structure : The compound features a benzoate moiety with an amino group and a morpholine ring, which may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of bacterial topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition can lead to bacterial cell death, making it a candidate for antibacterial therapy.
Biological Activity
-
Antibacterial Activity :
- Studies have shown that compounds similar to this compound exhibit potent antibacterial effects against various strains, including multidrug-resistant (MDR) bacteria. For instance, compounds with similar structures demonstrated minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against Staphylococcus aureus and Enterococcus species .
- The compound's ability to inhibit topoisomerases contributes to its antibacterial efficacy, as these enzymes are essential for bacterial survival.
-
Cytotoxicity :
- Cytotoxicity assays have indicated that while the compound shows significant antibacterial activity, it also needs to be evaluated for potential toxicity in mammalian cells. This balance is crucial for developing safe therapeutic agents.
Study 1: Efficacy Against MDR Bacteria
A recent study focused on the synthesis of new dual inhibitors targeting bacterial topoisomerases, including compounds related to this compound. The lead compound demonstrated:
- Broad-spectrum activity against over 100 MDR strains.
- In vivo efficacy in mouse models of infection, indicating potential for clinical application .
Study 2: Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of related compounds revealed that modifications at the morpholine position significantly affect antibacterial potency. For example:
- Substituting different groups on the morpholine ring enhanced solubility and binding affinity to target enzymes.
Compound | MIC (μg/mL) | Target Enzyme | Remarks |
---|---|---|---|
Compound A | <0.03125 | DNA gyrase | Effective against MDR strains |
Compound B | 0.125 | Topo IV | Moderate activity |
This compound | TBD | TBD | Under investigation |
Properties
IUPAC Name |
methyl 4-amino-3-morpholin-4-ylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-12(15)9-2-3-10(13)11(8-9)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFFGTUFWXSKSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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